Methyl 6-hydroxy-2-naphthoate
Overview
Description
Methyl 6-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a methyl ester group at the 2nd position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Methyl 6-hydroxy-2-naphthoate has several applications in scientific research:
Mechanism of Action
Target of Action
Methyl 6-hydroxy-2-naphthoate primarily targets macrophages , which are a type of white blood cell that plays a significant role in the body’s immune response . The compound interacts with these cells to modulate their response to inflammation .
Mode of Action
The compound inhibits the release of nitric oxide (NO) , interleukin-1beta (IL-1β) , and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . It also suppresses the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins are involved in the production of inflammatory mediators, and their inhibition leads to a reduction in inflammation .
Biochemical Pathways
This compound affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .
Pharmacokinetics
Its molecular weight of202.21 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of this compound’s action is a significant reduction in the inflammatory response of macrophages . By inhibiting the release of inflammatory mediators and suppressing key inflammatory pathways, the compound effectively reduces inflammation .
Action Environment
For safe handling, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, has been shown to inhibit lipopolysaccharide-induced inflammatory response in murine macrophages .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have been shown to have dosage-dependent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxy-2-naphthoate can be synthesized through the esterification of 6-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-2-naphthoic acid or 6-carboxy-2-naphthoic acid.
Reduction: Formation of 6-hydroxy-2-naphthalenemethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Methyl 6-hydroxy-2-naphthoate can be compared with other similar compounds such as:
- Methyl 3-hydroxy-2-naphthoate
- Methyl 7-hydroxy-2-naphthoate
- Methyl 6-methoxy-2-naphthoate
Uniqueness:
- Position of Hydroxyl Group: The hydroxyl group at the 6th position in this compound distinguishes it from other isomers, affecting its reactivity and biological activity.
- Ester Group: The presence of a methyl ester group at the 2nd position influences its solubility and chemical behavior compared to other naphthalene derivatives .
Properties
IUPAC Name |
methyl 6-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZOPQRTQJERQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327816 | |
Record name | Methyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17295-11-3 | |
Record name | Methyl 6-hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying methyl 6-hydroxy-2-naphthoate in the context of dyad systems?
A: this compound serves as a photoactive component within the studied dyad system. The research investigates how this compound, when covalently linked to 2-styrylquinoline, behaves in terms of its spectral and photochemical properties []. This is crucial for understanding energy and electron transfer processes within the dyad, which has implications for potential applications in areas like artificial photosynthesis or molecular electronics.
Q2: Can you elaborate on the spectral characteristics of this compound within the dyad system?
A: While the provided abstract doesn't detail specific spectral data, the research likely investigates how the absorption and emission properties of this compound are influenced by its covalent linkage to 2-styrylquinoline []. This could involve analyzing shifts in absorption wavelengths, changes in molar absorptivity, and alterations in fluorescence behavior. Such analyses provide insights into the electronic interactions between the two components of the dyad.
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